Sodium;3-(4-chlorophenyl)-3-oxopropanal
Description
Sodium;3-(4-chlorophenyl)-3-oxopropanal is a sodium salt derivative of the β-ketoaldehyde scaffold, characterized by a 4-chlorophenyl group at the C-3 position and a sodium counterion. This compound likely exhibits enhanced solubility in polar solvents due to the ionic nature of the sodium group, which distinguishes it from neutral analogs. Key features include:
- Keto-enol tautomerism: The β-ketoaldehyde moiety enables equilibrium between keto and enol forms, influenced by substituents and the sodium ion .
- Electron-withdrawing effects: The 4-chlorophenyl group stabilizes the enol form via resonance and inductive effects, increasing enolic content compared to electron-donating substituents .
Properties
IUPAC Name |
sodium;3-(4-chlorophenyl)-3-oxopropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClO2.Na/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-6H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFYCUAOZKTZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[CH-]C=O)Cl.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes critical differences between Sodium;3-(4-chlorophenyl)-3-oxopropanal and analogs:
Keto-Enol Equilibrium and Electronic Effects
- Electron-withdrawing groups (e.g., 4-Cl): Stabilize the enol form by strengthening intramolecular hydrogen bonds and destabilizing the keto form. This compound likely exhibits higher enolic content than analogs with electron-donating groups (e.g., 4-methoxyphenyl) .
- Sodium ion influence : The ionic nature of the sodium salt may further polarize the carbonyl group, altering tautomeric equilibrium compared to neutral β-ketoamides or aldehydes.
Positional Isomerism and Stability
- 3- vs. 4-chlorophenyl isomers : and describe 3-(3-chlorophenyl)-3-oxopropanal, which differs in chloro-substitution position. The para-substituted isomer (4-Cl) in the sodium salt likely offers better resonance stabilization and higher thermal stability compared to meta-substituted analogs.
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